molecular formula C20H34ClN3O3S B8082512 Quinagolide HCl

Quinagolide HCl

Cat. No.: B8082512
M. Wt: 432.0 g/mol
InChI Key: DVLKVIJLALMCBQ-VENMBWNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinagolide hydrochloride is a non-ergot-derived selective dopamine D2 receptor agonist. It is primarily used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. Hyperprolactinemia can lead to various reproductive and metabolic disorders, including infertility, reduced libido, and osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinagolide hydrochloride involves multiple steps. One of the key synthetic routes starts with meta-hydroxybenzaldehyde. The process includes pyrolytic elimination, ring-closing metathesis (RCM), and phenyliodine bis(trifluoroacetate) (PIFA)-mediated Hofmann rearrangement of piperidine-3-carboxamide. These steps enable the formation of the 3-aminopiperidine skeleton, which is crucial for the compound’s activity .

Industrial Production Methods

For industrial-scale production, the starting material is often 1,6-dimethoxynaphthalene. This compound undergoes selective lithiation, catalytic hydrogenation, and hydrolysis to form the desired intermediates. The final steps involve Fischer esterification and alkylation to achieve the correct stereochemistry required for quinagolide hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Quinagolide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine and ketone derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Quinagolide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Quinagolide hydrochloride exerts its effects by selectively binding to dopamine D2 receptors. This binding inhibits the secretion of prolactin from the pituitary gland. The compound’s activity is mediated predominantly by the (-) enantiomer, which interacts with the dopamine receptors to achieve a long-lasting reduction in prolactin levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinagolide hydrochloride is unique due to its non-ergot-derived structure, which reduces the risk of side effects commonly associated with ergot-derived compounds. It also offers a long-lasting reduction in prolactin levels, making it a preferred choice for patients intolerant to other treatments .

Properties

IUPAC Name

(3R,4aR,10aS)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLKVIJLALMCBQ-VENMBWNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C[C@@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94424-50-7
Record name Quinagolide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094424507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINAGOLIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33474X943Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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